molecular formula C16H18Cl2N2O3 B4921505 N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B4921505
M. Wt: 357.2 g/mol
InChI Key: ORPVYBUKBWJCGV-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a carbohydrazide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Phenoxyacetyl Group: The 2,4-dichlorophenoxyacetyl group is introduced via an acylation reaction, where the bicyclic core reacts with 2,4-dichlorophenoxyacetic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

    Formation of the Carbohydrazide: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrazide moiety, leading to the formation of corresponding oxides or imides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The carbohydrazide group may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2,4-dichlorophenoxy)acetyl]cyclohexane-1-carbohydrazide
  • N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[3.1.0]hexane-6-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicyclic structure, which may confer distinct steric and electronic properties. These differences can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.

This detailed overview provides a comprehensive understanding of N’-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[410]heptane-7-carbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3/c17-9-5-6-13(12(18)7-9)23-8-14(21)19-20-16(22)15-10-3-1-2-4-11(10)15/h5-7,10-11,15H,1-4,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVYBUKBWJCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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